molecular formula C17H17NO4 B4393830 N-(4-ethoxyphenyl)-2-(2-formylphenoxy)acetamide

N-(4-ethoxyphenyl)-2-(2-formylphenoxy)acetamide

Cat. No. B4393830
M. Wt: 299.32 g/mol
InChI Key: ZRNDNPGWMDZHSK-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-(2-formylphenoxy)acetamide, also known as EFPA, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields, including medicine and material science.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2-(2-formylphenoxy)acetamide is not fully understood. However, it has been suggested that N-(4-ethoxyphenyl)-2-(2-formylphenoxy)acetamide may exert its effects by inhibiting the activity of certain enzymes or signaling pathways that are involved in disease progression.
Biochemical and Physiological Effects
N-(4-ethoxyphenyl)-2-(2-formylphenoxy)acetamide has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that N-(4-ethoxyphenyl)-2-(2-formylphenoxy)acetamide can inhibit the growth and proliferation of cancer cells, reduce inflammation, and improve insulin sensitivity. In vivo studies have shown that N-(4-ethoxyphenyl)-2-(2-formylphenoxy)acetamide can reduce tumor growth and improve glucose tolerance in animal models.

Advantages and Limitations for Lab Experiments

One advantage of N-(4-ethoxyphenyl)-2-(2-formylphenoxy)acetamide is that it can be easily synthesized using a two-step reaction process. Additionally, N-(4-ethoxyphenyl)-2-(2-formylphenoxy)acetamide has been shown to have a range of potential applications in various fields, including material science and medicine. However, one limitation of N-(4-ethoxyphenyl)-2-(2-formylphenoxy)acetamide is that its mechanism of action is not fully understood, which may limit its potential therapeutic applications.

Future Directions

There are several future directions for research on N-(4-ethoxyphenyl)-2-(2-formylphenoxy)acetamide. One area of interest is the development of N-(4-ethoxyphenyl)-2-(2-formylphenoxy)acetamide-based materials with novel optical and electronic properties for use in electronic devices and sensors. Another area of interest is the investigation of N-(4-ethoxyphenyl)-2-(2-formylphenoxy)acetamide as a potential therapeutic agent for the treatment of cancer, diabetes, and other diseases. Additionally, further studies are needed to elucidate the mechanism of action of N-(4-ethoxyphenyl)-2-(2-formylphenoxy)acetamide and to identify any potential side effects or toxicity associated with its use.

Scientific Research Applications

N-(4-ethoxyphenyl)-2-(2-formylphenoxy)acetamide has been studied for its potential applications in various fields, including material science and medicine. In material science, N-(4-ethoxyphenyl)-2-(2-formylphenoxy)acetamide has been used as a building block for the synthesis of novel organic materials with unique optical and electronic properties. In medicine, N-(4-ethoxyphenyl)-2-(2-formylphenoxy)acetamide has been investigated for its potential as a therapeutic agent for the treatment of cancer, diabetes, and other diseases.

properties

IUPAC Name

N-(4-ethoxyphenyl)-2-(2-formylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c1-2-21-15-9-7-14(8-10-15)18-17(20)12-22-16-6-4-3-5-13(16)11-19/h3-11H,2,12H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRNDNPGWMDZHSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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